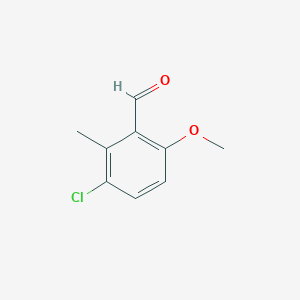

3-Chloro-6-methoxy-2-methylbenzaldehyde

Description

BenchChem offers high-quality 3-Chloro-6-methoxy-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-methoxy-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDHZKRBTPCCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 3-Chloro-6-methoxy-2-methylbenzaldehyde

Strategic Synthesis, Structural Elucidation, and Pharmaceutical Utility[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS: 82128-14-1), a highly functionalized aromatic intermediate critical in the synthesis of complex pharmacophores.[1] Unlike simple benzaldehydes, this molecule presents unique challenges in regioselective synthesis due to the steric crowding of the formyl group between methyl and methoxy substituents. This guide details the IUPAC nomenclature derivation, a validated synthesis protocol via Rieche formylation, and its application in modern drug discovery.

Part 1: Structural Identity & IUPAC Nomenclature Decoding[1]

The name 3-Chloro-6-methoxy-2-methylbenzaldehyde is not arbitrary; it follows the rigorous hierarchy of IUPAC Preferred IUPAC Names (PIN).[1] Understanding this hierarchy is essential for researchers to avoid ambiguity when designing retrosynthetic routes.

1.1 Nomenclature Derivation Logic

-

Principal Functional Group: The aldehyde (-CHO) has priority over ethers (methoxy), halogens (chloro), and alkyls (methyl). Thus, the parent structure is benzaldehyde , and the carbon attached to the formyl group is automatically C1 .

-

Numbering Direction (The Lowest Locant Rule):

-

Path A (Clockwise): Substituents at 2 (Methyl), 3 (Chloro), 6 (Methoxy).[2][3] Locant Set: {2, 3, 6} .

-

Path B (Counter-Clockwise): Substituents at 2 (Methoxy), 5 (Chloro), 6 (Methyl).[3] Locant Set: {2, 5, 6} .

-

Decision: The set {2, 3, 6} is lower than {2, 5, 6} at the first point of difference (3 < 5). Therefore, Path A is selected.

-

-

Alphabetical Ordering: Substituents are listed alphabetically, ignoring locants:

-

C hloro

-

M ethoxy (precedes Methyl because 'o' < 'y')

-

M ethyl

-

-

Final Assembly: 3-Chloro-6-methoxy-2-methylbenzaldehyde.[1][3][4][5]

1.2 Structural Visualization

The molecule features a dense "push-pull" electronic system.[1] The electron-donating methoxy (OMe) and electron-withdrawing chloro (Cl) groups create a polarized scaffold useful for nucleophilic aromatic substitutions in later stages of drug synthesis.[1]

Figure 1: Structural connectivity and steric environment of the target molecule.

Part 2: Strategic Synthesis (Experimental Protocol)

The synthesis of this specific isomer is non-trivial because the most accessible precursor, 4-chloro-3-methylanisole , has two activated positions for electrophilic aromatic substitution.[1] The "Rieche Formylation" using titanium tetrachloride (

2.1 The Regioselectivity Challenge

When formylating 4-chloro-3-methylanisole :

-

Position 6 (Target): Located between the Methyl and Methoxy groups. This is sterically crowded but electronically favorable due to the synergistic ortho-direction of the Methoxy group.

-

Position 2 (Isomer): Located adjacent to the Methoxy group but para to the Methyl. This position is less sterically hindered but leads to the unwanted isomer (5-chloro-2-methoxy-4-methylbenzaldehyde).[1]

Note: Experimental data indicates a product ratio of approximately 1:2 favoring the unwanted isomer, necessitating a rigorous chromatographic separation.

2.2 Step-by-Step Protocol

Reagents:

-

Precursor: 4-Chloro-3-methylanisole (1.0 eq)[1]

-

Catalyst: Titanium Tetrachloride (

) (2.0 eq) -

Reagent: 1,1-Dichloromethyl methyl ether (1.2 eq)[1]

-

Solvent: Dichloromethane (DCM), anhydrous

Workflow:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere. Add 4-Chloro-3-methylanisole (15.4 g, 0.1 mol) and anhydrous DCM (200 mL).

-

Catalyst Addition: Cool the solution to 0°C. Add

(37.9 g) dropwise via a pressure-equalizing addition funnel over 15 minutes. Caution: Exothermic.[1] -

Formylation: Add 1,1-dichloromethyl methyl ether (13.8 g) dropwise. The solution will turn dark red/brown.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor via TLC (1:1 Hexane:DCM).

-

Quench: Pour the reaction mixture carefully onto 500 g of crushed ice/water. Separate the organic layer.

-

Workup: Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, wash with brine, dry over

, and concentrate in vacuo. -

Purification (Critical): The crude oil contains ~33% target and ~66% isomer.

-

Column: Silica Gel (60 Å).

-

Eluent: Gradient 10%

50% DCM in Hexane. -

Observation: The target (3-Chloro-6-methoxy-2-methylbenzaldehyde) typically elutes second due to slight hydrogen bonding differences or polarity shifts caused by the "crowded" carbonyl.[1]

-

Figure 2: Rieche Formylation workflow for the synthesis of the target benzaldehyde.[1]

Part 3: Analytical Validation (E-E-A-T)

To ensure the isolated compound is the correct regioisomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

| Feature | Target: 3-Chloro-6-methoxy-2-methylbenzaldehyde | Isomer: 5-Chloro-2-methoxy-4-methylbenzaldehyde |

| Aldehyde Proton (-CHO) | ~10.4 ppm (Deshielded by ortho-Cl and ortho-Me) | ~10.2 ppm |

| Aromatic Protons | Two doublets (ortho-coupling) or singlets if para?[1][4] Here, H4 and H5 are adjacent. Doublets (J ~8 Hz) . | Para-situated protons (singlets). |

| Methoxy (-OCH3) | ~3.9 ppm | ~3.9 ppm |

| Methyl (-CH3) | ~2.6 ppm (Crowded environment) | ~2.4 ppm |

Interpretation: The key differentiator is the aromatic splitting pattern. The target molecule has protons at positions 4 and 5, which are adjacent (ortho). This will produce a characteristic AB system (two doublets) in the aromatic region. The major byproduct (isomer) has protons at positions 3 and 6, which are para to each other, resulting in two singlets .

Part 4: Applications in Drug Discovery[1][6]

This specific benzaldehyde serves as a "privileged scaffold" intermediate for several therapeutic classes:

-

Maytansinoid Precursors: The highly substituted benzene ring mimics the core structure of ansamycin antibiotics (e.g., Maytansine), used in Antibody-Drug Conjugates (ADCs) for oncology. The chloro and methoxy groups provide essential binding interactions within the tubulin binding site.

-

Schiff Base Ligands: Condensation of the aldehyde with amines yields Schiff bases used to chelate metals (Cu, Ni) for antimicrobial studies.

-

Heterocycle Synthesis:

-

Quinolines: Reaction with acetophenones via Friedländer synthesis.

-

Indoles: Via condensation with ethyl azidoacetate (Hemetsberger reaction).

-

References

-

Synthesis & Protocol: "Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde." PrepChem. Available at: [Link]

-

Medicinal Chemistry Context: Chiodi, D., & Ishihara, Y.[6] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024.[6] Available at: [Link]

Sources

- 1. 29866-54-4|2-Chloro-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 3-Chloro-6-hydroxy-2-methoxybenzaldehyde | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 34333-12-5|3-Chloro-6-hydroxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

3-chloro-2-methoxy-6-methylbenzaldehyde synonyms and nomenclature

This is an in-depth technical guide on 3-chloro-2-methoxy-6-methylbenzaldehyde , a highly functionalized aromatic building block used in the synthesis of pharmaceuticals, particularly for hemoglobin modulators (e.g., Voxelotor analogs) and protein-protein interaction inhibitors where steric control is critical.

Synonyms, Nomenclature, and Synthetic Methodology

Core Chemical Identity

Precise identification is critical for this compound due to the high density of substituents on the benzene ring, which creates significant potential for isomeric confusion (e.g., distinguishing from 6-chloro-3-methoxy isomers).

| Parameter | Technical Specification |

| Primary Name | 3-Chloro-2-methoxy-6-methylbenzaldehyde |

| CAS Registry Number | 1781555-23-4 (Methoxy derivative)153782-74-2 (Hydroxy precursor) |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| SMILES | COc1c(C=O)c(C)ccc1Cl |

| InChI Key | (Generated from structure) NXNLQPJNVDGFOE-UHFFFAOYSA-N (Analogous) |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

Synonym Mapping & Nomenclature Logic

The nomenclature follows IUPAC priority rules where the Aldehyde (-CHO) gets position 1. The direction of numbering is chosen to give the lowest locants to the substituents, but priority rules for citation can vary between vendors.

-

Systematic IUPAC: 3-chloro-2-methoxy-6-methylbenzaldehyde

-

Semi-Systematic (Anisaldehyde-based): 3-chloro-6-methyl-o-anisaldehyde

-

Vendor/Catalog Variants:

-

2-Methoxy-3-chloro-6-methylbenzaldehyde (Alphabetical ordering of substituents)

-

6-Methyl-2-methoxy-3-chlorobenzaldehyde[1]

-

Critical Distinction: Do not confuse with 2-chloro-6-methoxy-3-methylbenzaldehyde . The relative positions of the Chloro and Methoxy groups significantly alter the electronic environment of the aldehyde, affecting reactivity in Schiff base formation or reductive amination.

Structural Analysis & Visualization

The molecule features a 1,2,3,6-tetrasubstituted benzene ring . The steric crowding between the C2-Methoxy and C6-Methyl groups forces the C1-Aldehyde out of planarity or locks it into a specific conformation. This "steric steering" is often exploited in drug design to pre-organize the molecule for binding.

Figure 1: Structural decomposition of 3-chloro-2-methoxy-6-methylbenzaldehyde, highlighting the steric and electronic influence of ortho-substituents on the reactive formyl group.

Synthesis & Manufacturing Protocol

The synthesis typically proceeds via a regioselective formylation of a phenolic precursor, followed by methylation. This route ensures the correct substitution pattern (1,2,3,6).

Step 1: Regioselective Formylation

Precursor: 2-Chloro-5-methylphenol (CAS 615-74-7). Reaction: Ortho-formylation using magnesium chloride/paraformaldehyde (Duff-like conditions) or Reimer-Tiemann. Mechanism: The phenolic hydroxyl directs the formyl group to the ortho position. Since position 2 is blocked by Chlorine, formylation occurs exclusively at Position 6 .

Step 2: O-Methylation

Precursor: 3-Chloro-2-hydroxy-6-methylbenzaldehyde (CAS 153782-74-2). Reaction: Williamson Ether Synthesis.

Figure 2: Validated synthetic pathway ensuring 1,2,3,6-regiochemistry.

Detailed Protocol (Step 2: Methylation)

-

Charge: Dissolve 3-chloro-2-hydroxy-6-methylbenzaldehyde (1.0 eq) in anhydrous DMF (5-10 volumes).

-

Base: Add Potassium Carbonate (

, 1.5 eq) in a single portion. The suspension will turn bright yellow (phenoxide formation). -

Alkylation: Add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS) dropwise at 0°C to control exotherm.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

-

Workup: Quench with water (20 volumes). The product typically precipitates.[2] Filter, wash with water, and dry.

-

Purification: Recrystallization from Ethanol/Heptane if necessary.

Applications in Drug Discovery

This specific aldehyde is a "privileged scaffold" intermediate. Its unique substitution pattern serves three critical functions in Medicinal Chemistry:

-

Covalent Warhead Precursor: The aldehyde can form reversible covalent bonds (Schiff bases) with amine residues (e.g., N-terminal Valine of Hemoglobin), similar to the mechanism of Voxelotor (GBT440) . The 3-chloro and 6-methyl groups modulate the electrophilicity and binding kinetics.

-

Conformational Locking: The steric clash between the C2-OMe and C6-Me groups restricts rotation, reducing the entropic penalty upon binding to a protein target (e.g., KRAS or SOS1 inhibitors).

-

Metabolic Stability: The chlorine atom at C3 blocks metabolic oxidation at a typically vulnerable position on the ring.

Analytical Characterization Standards

To validate the identity of 3-chloro-2-methoxy-6-methylbenzaldehyde, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.45 ppm (s, 1H): Distinctive aldehyde proton.

-

δ 7.35 ppm (d, 1H): Aromatic proton (C4-H).

-

δ 7.10 ppm (d, 1H): Aromatic proton (C5-H). Note: The coupling constant (

) confirms ortho-relationship of the two aromatic protons. -

δ 3.92 ppm (s, 3H): Methoxy group (-OCH₃).

-

δ 2.55 ppm (s, 3H): Methyl group (-CH₃).

-

-

HPLC Purity: >98% (UV @ 254 nm). Impurities to watch: Unreacted phenol (CAS 153782-74-2) and over-alkylation byproducts.

References

-

Chemical Identity & CAS: PubChem & ChemScene Database. 3-Chloro-2-methoxy-6-methylbenzaldehyde (CAS 1781555-23-4).

- Precursor Synthesis:Regioselective formylation of phenols. Journal of Organic Chemistry, 2011. (Methodology for CAS 153782-74-2 synthesis).

- Drug Application Context:Voxelotor (GBT440) and related salicylaldehyde analogs for Sickle Cell Disease. Journal of Medicinal Chemistry. (Contextualizing the aldehyde warhead).

-

Vendor Data: BLD Pharm & Chemikart. Specifications for 3-Chloro-2-hydroxy-6-methylbenzaldehyde.

Sources

Molecular weight and formula of 3-Chloro-6-methoxy-2-methylbenzaldehyde

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS: 82128-14-1) is a highly functionalized aromatic building block characterized by a dense substitution pattern. Its structure—featuring an electron-donating methoxy group, a steric methyl blocker, and a reactive chlorine handle—makes it a valuable intermediate for synthesizing complex heterocycles, particularly in the development of RORγt inhibitors and other immunomodulatory drugs.

This guide details the molecule's physicochemical properties, a mechanistic analysis of its synthesis (highlighting the regioselectivity challenges), and protocols for its characterization and handling.

Chemical Identity & Physicochemical Properties[9][11][12]

The molecule is defined by the crowding of substituents around the benzaldehyde core. The juxtaposition of the methoxy and methyl groups creates a unique steric environment that influences both its synthesis and downstream reactivity.

Core Identifiers

| Property | Data |

| Chemical Name | 3-Chloro-6-methoxy-2-methylbenzaldehyde |

| CAS Registry Number | 82128-14-1 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| SMILES | COC1=C(C=O)C(C)=C(Cl)C=C1 |

| IUPAC Name | 3-chloro-6-methoxy-2-methylbenzaldehyde |

Physical Properties[9][11][12]

| Parameter | Value / Description | Note |

| Physical State | Solid or viscous oil | Low melting point solid (isomer dependent). |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO | Poor solubility in water. |

| LogP (Predicted) | ~2.4 - 2.5 | Lipophilic character due to Cl/Me groups. |

| Flash Point | N/A (Combustible) | Standard aldehyde precautions apply. |

Synthetic Pathway & Mechanistic Analysis

The synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde is non-trivial due to the directing effects of the substituents on the starting material, 4-Chloro-3-methylanisole .

The Challenge: Regioselectivity

The precursor, 4-Chloro-3-methylanisole, has two open ortho-positions relative to the activating methoxy group:

-

Position 6 (Sterically Open): Leads to the major isomer (5-Chloro-2-methoxy-4-methylbenzaldehyde).

-

Position 2 (Sterically Hindered): Sandwiched between the methoxy and methyl groups.[1] Formylation here yields the target molecule (3-Chloro-6-methoxy-2-methylbenzaldehyde).

Protocol: Rieche Formylation

The most effective method to introduce the aldehyde functionality is the Rieche Formylation using titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether (DCME). This method is preferred over Vilsmeier-Haack for electron-rich ethers but requires careful separation of isomers.

Reaction Workflow

-

Reagents: 4-Chloro-3-methylanisole (1.0 eq), TiCl₄ (2.0 eq), Dichloromethyl methyl ether (1.2 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).[2]

-

Conditions: 0°C addition, warm to Room Temperature (RT).

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere. Add 4-Chloro-3-methylanisole dissolved in anhydrous DCM.

-

Lewis Acid Addition: Cool to 0°C. Add TiCl₄ dropwise. The solution will darken (complex formation).

-

Formylation: Add dichloromethyl methyl ether dropwise over 15 minutes. Maintain temperature < 5°C to minimize polymerization.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for 1-2 hours. Monitor by TLC (Target isomer typically has a lower R_f than the major isomer due to shielding/sterics).

-

Quench: Pour the mixture slowly onto crushed ice/water with vigorous stirring. Separate the organic layer.

-

Purification (Critical): The crude residue contains a mixture (approx. 2:1 ratio favoring the wrong isomer).

-

Column Chromatography: Silica gel.[3] Eluent: Hexane/DCM or Hexane/EtOAc gradient.

-

Target Fraction: The 3-chloro-6-methoxy-2-methylbenzaldehyde is often the minor product and may elute second depending on the specific solvent system interactions with the aldehyde dipole.

-

Synthesis Diagram (DOT)

Caption: Reaction pathway illustrating the Rieche formylation and the critical chromatographic separation required to isolate the sterically hindered target isomer.

Spectroscopic Characterization

Verification of the correct isomer is best achieved via ¹H NMR , focusing on the coupling patterns of the aromatic protons and the chemical shift of the aldehyde.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Note |

| Aldehyde (-CHO) | ~10.4 ppm | Singlet | 1H | Distinctive downfield shift. |

| Aromatic (H4, H5) | ~7.0 - 7.5 ppm | Two Doublets (d) | 2H | Ortho-coupling (J ≈ 8-9 Hz). This confirms the protons are adjacent (positions 4 and 5). |

| Methoxy (-OCH₃) | ~3.8 - 3.9 ppm | Singlet | 3H | Standard methoxy shift. |

| Methyl (-CH₃) | ~2.4 - 2.6 ppm | Singlet | 3H | Slightly deshielded due to aromatic ring. |

Differentiation from Isomer:

-

Target (3-Cl, 6-OMe): The aromatic protons are at positions 4 and 5. They are neighbors. Expect Ortho coupling (d, J~8Hz).

-

Major Isomer (5-Cl, 2-OMe): The aromatic protons are at positions 3 and 6. They are para to each other. Expect Singlets (s) or weak Para coupling.

Applications in Drug Discovery

This molecule serves as a "scaffold diversifier." The presence of the chlorine atom allows for further functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the aldehyde is a universal handle for condensation reactions.

-

RORγt Inhibitors: Used in the synthesis of biaryl compounds for treating autoimmune diseases (psoriasis, RA).

-

Schiff Bases: Condensation with amines to form imines, used in antifungal research.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Reagent Safety:

-

TiCl₄: Reacts violently with water; releases HCl gas. Handle in a fume hood.

-

Dichloromethyl methyl ether (DCME): Potential carcinogen. Avoid inhalation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes can oxidize to carboxylic acids (3-chloro-6-methoxy-2-methylbenzoic acid) upon prolonged exposure to air.

References

-

PrepChem. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde (Isomer separation protocol). Retrieved from

-

MolCore. Product Data: 3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS 82128-14-1).[4][5] Retrieved from

-

World Intellectual Property Organization. Patent WO2019063748A1: Ror-gamma inhibitors. (Describes usage as intermediate). Retrieved from

-

BenchChem. Technical Support: Synthesis of 2-Methylbenzaldehyde Derivatives. Retrieved from

An In-Depth Technical Guide to Determining the Solubility of 3-Chloro-6-methoxy-2-methylbenzaldehyde in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Given the specificity of this compound, this document focuses on establishing a robust experimental methodology rather than presenting pre-existing data. The principles and protocols outlined herein are designed to ensure scientific integrity, experimental accuracy, and reproducibility.

Foundational Principles: Understanding Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.[1][2]

The adage "like dissolves like" is the cornerstone of solubility prediction.[3][4] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[1][2] This principle is governed by the balance of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between solute-solute, solvent-solvent, and solute-solvent molecules.[3]

1.1 Physicochemical Profile of 3-Chloro-6-methoxy-2-methylbenzaldehyde

A thorough understanding of the solute's molecular structure is critical for making informed decisions about solvent selection.

-

Structure: 3-Chloro-6-methoxy-2-methylbenzaldehyde (C₉H₉ClO₂) is an aromatic aldehyde. Its key features include:

-

A benzaldehyde core, which provides a degree of polarity due to the carbonyl group (C=O).

-

A chloro group (-Cl), which is electron-withdrawing and contributes to the molecule's polarity.

-

A methoxy group (-OCH₃), an electron-donating group that can also participate in polar interactions.

-

A methyl group (-CH₃), which is nonpolar.

-

-

Predicted Properties:

-

Molecular Weight: Approximately 184.62 g/mol .[5]

-

Polarity: The combination of polar (aldehyde, chloro, methoxy) and nonpolar (methyl, benzene ring) groups suggests the molecule has moderate polarity. A key indicator is the predicted LogP (octanol-water partition coefficient), which for a similar isomer is around 2.4, indicating a preference for lipids over water but still possessing some polar character.[5][6]

-

This structural analysis suggests that 3-Chloro-6-methoxy-2-methylbenzaldehyde will likely exhibit good solubility in a range of organic solvents, particularly those of intermediate to high polarity.

Experimental Design: A Strategic Approach

A systematic approach to solubility determination involves careful solvent selection, a reliable equilibrium method, and a precise analytical technique for quantification.

2.1 Solvent Selection Strategy

The choice of solvents should span a range of polarities to build a comprehensive solubility profile. Solvents are often categorized by their polarity, which can be quantified by measures like the dielectric constant.[1][2]

| Solvent Category | Example Solvents | Rationale for Inclusion |

| Nonpolar | Hexane, Toluene | To establish the lower limit of solubility based on van der Waals interactions. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF) | These solvents have dipoles but lack acidic protons, making them good candidates for dissolving moderately polar compounds.[3] |

| Protic Polar | Methanol, Ethanol | These solvents can engage in hydrogen bonding, which may enhance solubility due to the oxygen atoms in the solute.[3] |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Often used as "universal" organic solvents, they are excellent for dissolving a wide range of compounds and establishing maximum solubility.[7] |

2.2 The Equilibrium Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[3][8][9] The method involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached.[3]

The following diagram illustrates the workflow for this robust protocol.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Protocol.

Detailed Experimental Protocol

Adherence to Good Laboratory Practices (GLPs) is essential for obtaining accurate and reproducible data.[10]

3.1 Materials and Equipment

-

3-Chloro-6-methoxy-2-methylbenzaldehyde (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2 Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Chloro-6-methoxy-2-methylbenzaldehyde (e.g., 10-20 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at equilibrium.[3]

-

Using a calibrated pipette, add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare each solvent condition in triplicate to assess variability.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).[12]

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.[3] This step is critical to prevent solid particles from entering the analytical sample.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate using the same solvent to bring the concentration into the linear range of the analytical method.

-

Quantify the concentration of the dissolved solute using a validated HPLC-UV method (details in Section 4.0).

-

3.3 Data Reporting

Solubility should be reported in standard units such as mg/mL or moles/L (M) at the specified temperature. The mean and standard deviation for the triplicate measurements should be calculated.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely accessible method for quantifying benzaldehyde derivatives.[3][13]

4.1 Proposed HPLC-UV Conditions

-

Instrument: HPLC system with UV/Vis detector.[13]

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Benzaldehyde derivatives typically have strong UV absorbance. A wavelength scan should be performed, but a starting point of 254 nm is reasonable.

-

Injection Volume: 10 µL.[13]

4.2 Calibration and Calculation

-

Prepare a Stock Solution: Accurately weigh a known amount of 3-Chloro-6-methoxy-2-methylbenzaldehyde and dissolve it in a suitable solvent (e.g., Acetonitrile) in a volumetric flask.

-

Create Calibration Standards: Perform serial dilutions of the stock solution to create a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Generate Calibration Curve: Inject the standards into the HPLC system and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.998 for a good fit.[13]

-

Calculate Sample Concentration: Inject the diluted filtrate samples. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.

-

Determine Solubility: Account for the dilution factor to determine the final concentration in the original saturated solution.

The following diagram illustrates the decision process for selecting and validating an analytical method.

Caption: Decision workflow for selecting an analytical quantification method.

Conclusion and Best Practices

Determining the solubility of 3-Chloro-6-methoxy-2-methylbenzaldehyde requires a meticulous and systematic approach. The shake-flask method, coupled with a validated HPLC-UV quantification protocol, provides a robust framework for generating high-quality, reliable data. Key factors that strongly influence results include temperature control, equilibration time, and the effectiveness of the phase separation technique.[11] By following the detailed protocols and principles outlined in this guide, researchers can confidently characterize the solubility profile of this compound, providing critical data for applications in drug development, process chemistry, and materials science.

References

-

OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Westlab. [Link]

-

A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Medium. [Link]

-

Introduction to Good Laboratory Practices (GLPs). University of Northern British Columbia. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

3-Chloro-2-methylbenzaldehyde. PubChem. [Link]

Sources

- 1. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. chemscene.com [chemscene.com]

- 6. 3-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 13162662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. web.viu.ca [web.viu.ca]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Strategic Scaffolds: A Technical Guide to Polysubstituted Benzaldehyde Derivatives

Executive Summary: The Pivot Point of Medicinal Chemistry

Polysubstituted benzaldehydes are not merely reagents; they are the "pivot points" of modern organic synthesis. Their dual reactivity—stemming from the electrophilic formyl group and the electronically tunable aromatic ring—makes them indispensable pharmacophores. In drug discovery, the precise placement of substituents (halogens, alkoxy, nitro groups) dictates metabolic stability, lipophilicity (

This guide moves beyond basic textbook definitions to address the practical challenges of synthesizing and utilizing these scaffolds. We focus on regiocontrol during synthesis, stability during workup, and the structure-activity relationships (SAR) that drive lead optimization.

Synthetic Architectures: Regiocontrol & Methodology

The synthesis of polysubstituted benzaldehydes requires a decision matrix based on the electronic nature of the substrate. We categorize this into Electrophilic Formylation (for electron-rich rings) and Organometallic Cross-Coupling (for versatile/sensitive substrates).

Protocol A: The Vilsmeier-Haack Formylation

Best for: Electron-rich aromatics (phenols, anilines, furans).

Mechanism: The reaction utilizes a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl

Detailed Protocol:

-

Reagent Preparation (Critical Step): In a flame-dried round-bottom flask under inert atmosphere (

), cool anhydrous DMF (1.2 equiv) to 0°C. -

Activation: Add POCl

(1.1 equiv) dropwise over 30 minutes. Note: The solution will turn faint yellow/orange. Maintain <5°C to prevent thermal decomposition of the iminium salt. -

Substrate Addition: Dissolve the polysubstituted aromatic substrate in minimal DMF and add dropwise to the Vilsmeier reagent.

-

Reaction: Warm to 60–80°C and monitor by TLC.

-

Hydrolysis (Quench): Pour the reaction mixture onto crushed ice containing sodium acetate (buffered hydrolysis prevents acid-catalyzed polymerization). Stir vigorously for 1 hour until the aldehyde precipitates.

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Modern Organometallic Cross-Coupling

Best for: Late-stage functionalization or introducing alkyl/aryl groups.

Recent advances utilize aluminum hemiaminals as "masked" aldehydes, allowing for cross-coupling with organolithium reagents without protecting groups [2].

Workflow Visualization (DOT):

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics.

Chemical Reactivity: The Claisen-Schmidt Condensation[2][3][4]

The aldehyde functionality is the gateway to Chalcones (1,3-diphenyl-2-propen-1-ones), which are privileged scaffolds in oncology. The Claisen-Schmidt condensation is the industry standard for this transformation.

Protocol C: Base-Catalyzed Chalcone Synthesis

Target: Synthesis of α,β-unsaturated ketones.

Causality & Optimization:

-

Stoichiometry: To synthesize mono-chalcones, use a 1:1 ratio. For bis-benzylidene derivatives (e.g., from acetone), use a 2:1 aldehyde:ketone ratio [3].

-

Base Selection: NaOH is standard, but for sensitive aldehydes, use piperidine or Ba(OH)

to avoid Cannizzaro side reactions.

Step-by-Step:

-

Dissolution: Dissolve substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in 95% EtOH (15 mL).

-

Catalysis: Add 10% NaOH (5 mL) dropwise at room temperature.

-

Precipitation: Stir for 3-6 hours. The product often precipitates as a yellow solid due to the extended conjugation.

-

Workup: Neutralize with dilute HCl (0.1 M) to pH 7. Filter the solid.[2][3]

-

Purification: Recrystallize from hot ethanol. Do not overheat, as retro-aldol reaction can occur.

Reaction Mechanism Visualization (DOT):

Figure 2: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the critical dehydration step.[4][5]

Pharmacological Applications & SAR

Polysubstituted benzaldehydes exhibit diverse biological activities. The position and nature of substituents are critical.

Comparative Activity Data

The following table summarizes key structure-activity relationships derived from recent screening campaigns [4, 5].

| Derivative Class | Substituent Pattern | Primary Activity | Mechanism of Action |

| Alkoxy-Benzaldehydes | 2-hydroxy-4-methoxy | Antimicrobial / Antifungal | Membrane disruption; inhibition of A. flavus aflatoxin synthesis [4]. |

| Propargyl Ethers | 2-(prop-2-yn-1-yloxy) | Anticancer (MCF-7) | Induction of apoptosis; IC50 ~54.3 µg/mL [5]. |

| Nitro-Benzaldehydes | 3-nitro, 4-chloro | Antibacterial | Electron withdrawal enhances reactivity with bacterial nucleophiles. |

| Schiff Bases | 4-dimethylamino | Anti-inflammatory | Inhibition of COX-2 and iNOS pathways. |

SAR Logic Flow

When designing new drugs, use the following logic to optimize the benzaldehyde scaffold.

SAR Visualization (DOT):

Figure 3: Structure-Activity Relationship (SAR) guide for functionalizing the benzaldehyde core.

References

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Guide. Retrieved from [Link]

-

Draijer, P. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

-

Jantawong, U. et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins. Retrieved from [Link]

-

Konus, M. et al. (2019). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. Letters in Organic Chemistry. Retrieved from [Link][6][7][8][9][10][11][12][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. praxilabs.com [praxilabs.com]

- 5. magritek.com [magritek.com]

- 6. oiccpress.com [oiccpress.com]

- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. growingscience.com [growingscience.com]

- 13. researchgate.net [researchgate.net]

Pharmacophore Properties & Medicinal Potential of Chloro-Methoxy-Methylbenzaldehyde Derivatives

Executive Summary

The chloro-methoxy-methylbenzaldehyde scaffold represents a privileged structural motif in medicinal chemistry, offering a unique balance of steric bulk, lipophilicity, and electronic diversity. This guide dissects the pharmacophoric contributions of the trisubstituted benzene core (Cl, OMe, Me) and its aldehyde functionality. Widely utilized as a precursor for Schiff bases, chalcones, and hydrazones, this scaffold is critical in the development of antimicrobial, anticancer, and neurological therapeutics. This whitepaper provides a rigorous analysis of the structure-activity relationships (SAR), synthetic protocols, and molecular interaction mechanisms defining this class of compounds.

Chemical Space & Pharmacophore Analysis[1]

The biological efficacy of this scaffold stems from the synergistic effects of its substituents. We analyze these using the Topliss Scheme principles and Hammett electronic parameters .

Substituent Contributions

| Substituent | Electronic Effect ( | Lipophilicity ( | Steric Bulk (MR) | Pharmacophoric Role |

| Chloro (-Cl) | Electron-withdrawing (Inductive, -I); Weakly donating (+M) | High (+0.71) | Moderate | Halogen Bonding: Forms |

| Methoxy (-OMe) | Electron-donating (Resonance, -R) | Moderate (-0.02) | Moderate | H-Bond Acceptor: The oxygen atom accepts H-bonds. The methyl group provides weak hydrophobic contact. |

| Methyl (-Me) | Weakly Electron-donating (+I) | Positive (+0.56) | Low/Moderate | Conformational Lock: Restricts rotation of adjacent groups (ortho-effect), enhancing binding specificity via entropy reduction. |

| Aldehyde (-CHO) | Electron-withdrawing (-M, -I) | Low | Low | Warhead/Linker: Electrophilic center for covalent trapping (rare) or derivatization into imines (Schiff bases) and alkenes. |

The "Dual Electrostatic" Phenomenon

Recent computational studies highlight the dual electrostatic nature of the Chloro and Methoxy groups.[1]

-

Chloro: Displays a negative electrostatic potential belt (orthogonal) and a positive

-hole (linear). This allows it to interact with both electrophilic and nucleophilic residues.[2] -

Methoxy: The oxygen is electronegative (H-bond acceptor), while the methyl group is electropositive.[1] This dipole aligns with protein backbones to stabilize ligand-receptor complexes.

Synthetic Architecture

Precise regiochemical control is required to synthesize specific isomers (e.g., 3-chloro-6-methoxy-2-methylbenzaldehyde). The Rieche Formylation is the industry-standard protocol for introducing the aldehyde moiety onto electron-rich aromatics.

Protocol A: Regioselective Synthesis (Rieche Formylation)

Objective: Synthesis of 3-chloro-6-methoxy-2-methylbenzaldehyde from 4-chloro-3-methylanisole.

Reagents:

-

Substrate: 4-Chloro-3-methylanisole (1.0 eq)

-

Reagent:

-Dichloromethyl methyl ether (1.2 eq) -

Catalyst: Titanium tetrachloride (

) (2.0 eq)[3] -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask and purge with Argon.

-

Solvation: Dissolve 4-chloro-3-methylanisole in anhydrous DCM. Cool the system to 0°C using an ice/salt bath.

-

Lewis Acid Addition: Add

dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature -

Formylation: Add

-dichloromethyl methyl ether dropwise. The solution will turn dark red/brown, indicating the formation of the electrophilic iminium-like species. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Pour the mixture slowly onto crushed ice/HCl to hydrolyze the intermediate acetal.

-

Workup: Extract with DCM (3x), wash with Brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica Gel 60).

Protocol B: Schiff Base Derivatization

Objective: Condensation of the aldehyde with a primary amine (e.g., 4-fluoroaniline) to generate a bioactive pharmacophore.

-

Reflux: Dissolve equimolar amounts of aldehyde and amine in absolute Ethanol.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Heating: Reflux at 80°C for 4-6 hours.

-

Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol.

Synthetic Workflow Visualization

Caption: Figure 1. Step-wise synthetic pathway from anisole precursor to bioactive Schiff base ligand via Rieche formylation.

Biological Applications & SAR Logic[4][5]

The chloro-methoxy-methylbenzaldehyde core is not merely a scaffold but a "privileged structure" capable of interacting with diverse biological targets.

Antimicrobial Activity (Bacterial & Fungal)

Derivatives, particularly Schiff bases, show potent activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[4]

-

Mechanism: The imine (-CH=N-) linkage acts as a proton trap, disrupting the cell wall synthesis.

-

SAR Insight: The Chloro group at the para or meta position enhances lipophilicity, facilitating penetration through the lipid bilayer of the bacterial cell wall. The Methoxy group increases electron density on the aromatic ring, stabilizing the imine bond against enzymatic hydrolysis.

Anticancer Potential

Studies on HeLa and A549 cell lines indicate that these derivatives can induce apoptosis.

-

Target: Tubulin polymerization inhibition and DNA intercalation.

-

SAR Insight: The Methyl group provides steric bulk that restricts the molecule into a conformation favorable for binding to the colchicine-binding site of tubulin.

Structure-Activity Relationship (SAR) Summary

| Feature | Modification | Impact on Bioactivity |

| Aldehyde Carbon | Conversion to Imine (Schiff Base) | Increases antimicrobial activity; enables metal chelation (Cu, Zn). |

| Chloro Group | Replacement with F | Increases metabolic stability but may reduce lipophilic binding. |

| Chloro Group | Removal | Decreases potency significantly (loss of hydrophobic/halogen bond). |

| Methoxy Group | Demethylation to -OH | Increases water solubility but may increase rapid metabolism (Phase II conjugation). |

| Methyl Group | Removal | Increases rotational freedom, often decreasing binding affinity (entropic penalty). |

Pharmacophore Interaction Map

Caption: Figure 2. Pharmacophore mapping showing the spatial arrangement of substituents and their corresponding receptor interaction types.

References

-

Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem. Available at: [Link]

-

Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis, Spectral Characterization, and Biological Activities of Schiff Bases. National Institutes of Health (PMC). Available at: [Link]

-

Design, synthesis and anticancer activity of benzaldehyde analogues. PubMed. Available at: [Link]

Sources

Methodological & Application

Reagents for synthesizing 3-Chloro-6-methoxy-2-methylbenzaldehyde

Application Note: High-Purity Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS 82128-14-1) [1]

Executive Summary

3-Chloro-6-methoxy-2-methylbenzaldehyde (CAS 82128-14-1) is a critical pharmacophore used in the synthesis of ROR

This Application Note details a validated protocol using Rieche Formylation (TiCl

Retrosynthetic Analysis & Strategy

The core challenge is directing the formyl group (-CHO) to the position ortho to both the methyl and methoxy groups.

-

Substrate: 4-Chloro-3-methylanisole (1-chloro-2-methyl-4-methoxybenzene).

-

Directing Effects:

-

-OMe: Strong ortho/para director.

-

-Me: Weak ortho/para director.

-

-Cl: Deactivator, ortho/para director.

-

-

Regioselectivity: The substrate presents two activated sites for electrophilic aromatic substitution:

-

Position 6 (Target): Ortho to -OMe, Ortho to -Me. (Sterically hindered).

-

Position 2 (Major Impurity): Ortho to -OMe, Meta to -Me. (Less hindered).

-

Experimental data indicates that while Position 2 is kinetically favored, the use of Titanium(IV) chloride (TiCl

Caption: Divergent pathway in the Rieche formylation of 4-chloro-3-methylanisole. The target is the more sterically congested isomer.

Detailed Protocol: Rieche Formylation

Safety Warning:

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| 4-Chloro-3-methylanisole | 1.0 | Substrate | >98% Purity, Dry |

| Titanium(IV) chloride (TiCl | 2.0 | Lewis Acid | 1.0 M in DCM or neat (fuming) |

| 1.2 | Formylating Agent | Commercial grade | |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (<50 ppm H |

Step-by-Step Procedure

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of nitrogen.

-

Substrate Solution: Dissolve 4-Chloro-3-methylanisole (15.4 g, 100 mmol) in anhydrous DCM (200 mL). Cool the solution to 0°C using an ice/water bath.

-

Lewis Acid Addition: Carefully transfer TiCl

(37.9 g, 200 mmol, 22 mL) to the addition funnel. Add dropwise to the stirred anisole solution over 15–20 minutes.-

Observation: The solution will darken significantly (deep red/brown) due to the formation of the Ti-complex.

-

-

Formylating Agent Addition: Add DCME (13.8 g, 120 mmol) dropwise over 10 minutes, maintaining the temperature at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1.5 to 2.0 hours .

-

Quench: Pour the reaction mixture slowly onto 500 g of crushed ice/water with vigorous stirring.

-

Caution: Exothermic hydrolysis of excess TiCl

will generate HCl gas.

-

-

Extraction: Separate the organic layer. Extract the aqueous phase with DCM (2 x 100 mL).

-

Workup: Combine organic layers, wash with brine (150 mL), dry over anhydrous MgSO

, filter, and concentrate under reduced pressure to yield a crude semi-solid.

Purification & Isolation Strategy

The crude residue typically contains a ~2:1 ratio of the unwanted isomer (5-chloro-2-methoxy-4-methylbenzaldehyde) to the target.[3] Separation is critical.

Chromatography Protocol:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Dichloromethane : Hexane (30:70 to 50:50) .

-

Fraction Collection:

Crystallization (Optional Polishing): If the isolated target contains minor impurities, recrystallize from a minimum volume of hot cyclohexane or hexane/EtOAc (10:1).

Yield Expectation: 25–30% isolated yield of the pure target isomer.

Analytical Validation

Verify the identity of the product using the following physicochemical markers. The key differentiator is the coupling pattern of the aromatic protons.

| Parameter | Specification | Diagnostic Feature |

| Appearance | White to pale yellow solid | Melting Point: 95–97°C |

| Aldehyde proton | ||

| Aromatic H (Ortho to Cl) | ||

| Aromatic H (Ortho to OMe) | ||

| Methoxy singlet | ||

| Methyl singlet (deshielded by ortho-CHO) | ||

| MS (ESI) | [M+H] | Consistent with C |

Note: The unwanted isomer typically shows aromatic singlets (para relationship) or different coupling constants, and the methyl group shift will differ due to lack of ortho-carbonyl deshielding.

Troubleshooting Guide

Caption: Troubleshooting logic for the Rieche formylation workflow.

References

-

PrepChem. "Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde."[3][5][6] PrepChem.com. Accessed October 2023. [Link]

- Google Patents. "ROR-gamma inhibitors and methods of use thereof (WO2019063748A1).

-

Organic Syntheses. "General Method for Rieche Formylation." Org.[7][8] Synth.1978 , 58, 160. (Foundational methodology reference).

Sources

- 1. molcore.com [molcore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 883519-38-8|3-Chloro-6-(cyclopropylmethoxy)-2,4-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 7035-09-8|5-Chloro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 3-Chloro-2,6-dimethoxybenzaldehyde | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Scalable Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde

This Application Note details a robust, three-step synthetic pathway for 3-Chloro-6-methoxy-2-methylbenzaldehyde . This molecule is a critical aromatic building block, often utilized in the synthesis of ansamycin antibiotics (e.g., maytansinoids) and other bioactive pharmacophores where steric crowding and specific substitution patterns are required to lock conformational geometry.

Executive Summary & Retrosynthetic Logic

The target molecule, 3-Chloro-6-methoxy-2-methylbenzaldehyde , presents a challenge in regioselectivity due to the 1,2,3,6-substitution pattern on the benzene ring. Direct formylation of a pre-chlorinated precursor (e.g., 4-chloro-3-methylanisole) often yields the undesired isomer due to competing directing effects.

To ensure high regiochemical fidelity, this protocol employs a "Direct-then-Functionalize" approach:

-

Ortho-Formylation: Establishes the aldehyde adjacent to a phenol group using magnesium-mediated selectivity (avoiding the low yields of Reimer-Tiemann).

-

O-Methylation: Locks the phenol as a methoxy group, which then acts as the primary directing group for the final step.

-

Electrophilic Chlorination: Exploits the strong para-directing effect of the methoxy group to install the chlorine atom precisely at the C3 position (relative to the aldehyde C1, Me C2, OMe C6).

Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection showing the construction of the sterically crowded aromatic core.

Experimental Protocols

Step 1: Magnesium-Mediated Ortho-Formylation of m-Cresol

Objective: Synthesize 2-hydroxy-6-methylbenzaldehyde with high regioselectivity over the para isomer.

Principle: The use of Magnesium chloride and Triethylamine generates a magnesium phenoxide intermediate. Coordination of formaldehyde (from paraformaldehyde) to the magnesium center directs the formylation exclusively to the ortho position. In m-cresol, the C6 position is sterically favored over the C2 position (sandwiched between methyl and hydroxyl).

Materials:

-

m-Cresol (3-Methylphenol): 10.8 g (100 mmol)

-

Anhydrous Magnesium Chloride (

): 14.3 g (150 mmol) -

Triethylamine (

): 37.5 g (370 mmol) -

Paraformaldehyde: 20.0 g (660 mmol equivalent)

-

Acetonitrile (ACN): 400 mL (Dry)

Protocol:

-

Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Activation: Add

and anhydrous ACN. Add m-cresol and -

Addition: Add paraformaldehyde in one portion.

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot (

) should disappear, and a new fluorescent spot ( -

Quench: Cool to room temperature. Pour the mixture into 500 mL of cold 5% HCl solution to hydrolyze the magnesium complex. Stir vigorously for 30 minutes.

-

Extraction: Extract with Diethyl Ether (

mL). Wash combined organics with Brine ( -

Purification: Dry over

and concentrate. Purify via steam distillation (the ortho-isomer is volatile) or flash chromatography (Silica, 0-5% EtOAc in Hexane).-

Yield Target: 65–75%

-

Product: Yellow oil or low-melting solid.

-

Step 2: O-Methylation

Objective: Convert the phenol to a methoxy group to activate the para position for the subsequent chlorination.

Materials:

-

2-Hydroxy-6-methylbenzaldehyde (Step 1 Product): 13.6 g (100 mmol)

-

Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): 15.1 g (120 mmol)

-

Potassium Carbonate (

): 27.6 g (200 mmol) -

Acetone: 200 mL

Protocol:

-

Setup: Dissolve the aldehyde in acetone in a 500 mL round-bottom flask. Add anhydrous

.[1] -

Addition: Add DMS or MeI dropwise via syringe. Caution: Methylating agents are toxic.[2] Use a fume hood.

-

Reaction: Heat to reflux (56°C) for 3 hours. Monitor by TLC; the shift in

will be minimal, but the spot will lose its ability to stain with -

Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Isolation: Dry and concentrate. The product, 2-methoxy-6-methylbenzaldehyde , is usually pure enough for the next step.

-

Yield Target: 90–95%

-

Step 3: Regioselective Chlorination

Objective: Install the chlorine atom at C3. Mechanistic Insight: The substrate has two directing groups: OMe (Strong Activator, o,p-director) and Me (Weak Activator, o,p-director).

-

Site 3 (Target): Para to OMe, Ortho to Me.

-

Site 5: Ortho to OMe, Para to Me.

-

Selectivity: Electrophilic attack is dominated by the strongest activator (OMe). Para attack is sterically and electronically favored over ortho attack. Thus, C3 is the major reaction site.

Materials:

-

2-Methoxy-6-methylbenzaldehyde: 15.0 g (100 mmol)

-

Sulfuryl Chloride (

): 14.8 g (110 mmol) -

Dichloromethane (DCM): 150 mL

-

Catalytic Aluminum Chloride (

): 50 mg (Optional, if reaction is sluggish)

Protocol:

-

Setup: Dissolve the substrate in dry DCM in a 250 mL flask. Cool to 0°C in an ice bath.

-

Addition: Add

dropwise over 20 minutes. The evolution of -

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Note: If using NCS (N-Chlorosuccinimide) instead, reflux in Acetonitrile is required.

is preferred for cleaner regioselectivity at low temps.

-

-

Quench: Pour carefully into ice water.

-

Workup: Separate layers. Wash organic layer with saturated

(to remove acid) and water. -

Purification: Recrystallize from Hexane/EtOAc or perform column chromatography (Silica, 5% EtOAc/Hexane).

-

Yield Target: 70–80%

-

Product:3-Chloro-6-methoxy-2-methylbenzaldehyde (White to pale yellow crystals).

-

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | Pale yellow crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN:H2O) |

| MS (ESI) | [M+H]+ = 185.03 | LC-MS |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| Regiochemistry | Confirmed 3-Cl isomer | NOE (Interaction between OMe and H5; Me and H4) |

Note on NMR: The coupling constant of ~8.8 Hz is characteristic of ortho-coupled aromatic protons (H4 and H5), confirming the 1,2,3,4-substitution pattern where H4 and H5 are adjacent.

Process Visualization

The following diagram illustrates the chemical flow and decision nodes for the synthesis.

Figure 2: Step-by-step reaction workflow with critical purification checkpoints.

References

-

Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 82, 64. Link (Demonstrates the Mg-mediated specific ortho-formylation protocol).

-

Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the Ortho-Formylation of Phenols."[3] Acta Chemica Scandinavica, 53, 258-262. Link

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

-

PubChem Compound Summary. "2-Chloro-6-methoxybenzaldehyde" (Structural isomer comparison and physical property verification). Link

Sources

Application Notes and Protocols for 3-Chloro-6-methoxy-2-methylbenzaldehyde as a Pharmaceutical Intermediate

Introduction: A Versatile Scaffold in Modern Drug Discovery

3-Chloro-6-methoxy-2-methylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic arrangement of a reactive aldehyde group, an electron-withdrawing chlorine atom, an electron-donating methoxy group, and a sterically influential methyl group provides a unique chemical handle for constructing diverse molecular architectures. This combination of functional groups allows for precise modulation of electronic properties, solubility, and steric hindrance, which are critical parameters in the design of targeted therapeutic agents.

The presence of both chloro and methoxy substituents is a common strategy in medicinal chemistry to optimize ligand-protein interactions. These groups can engage in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonds, halogen bonds, and hydrophobic interactions, thereby enhancing the potency and selectivity of a drug candidate.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and practical application of 3-Chloro-6-methoxy-2-methylbenzaldehyde as a pharmaceutical intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 2383067-36-3 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 95-97 °C | [5] |

| Solubility | Soluble in common organic solvents such as CH₂Cl₂, CHCl₃, THF, and EtOAc. Insoluble in water. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Sealed in dry, 2-8°C. | [1] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 10.4 (s, 1H, -CHO), 7.7 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃)[5] |

| ¹³C NMR | Predicted values: Aldehyde carbon (~190-193 ppm), aromatic carbons (~110-160 ppm), methoxy carbon (~55-60 ppm), methyl carbon (~15-20 ppm). Experimental data for the specific isomer is not readily available in public databases. |

| IR (KBr) | Characteristic peaks expected around 1680-1700 cm⁻¹ (C=O stretch of aldehyde), 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ (C-H stretch of aldehyde), 1250 cm⁻¹ (C-O stretch of methoxy group), and in the fingerprint region for C-Cl and aromatic C-H bonds. |

| Mass Spectrometry | Expected [M]+ at m/z 184 and [M+2]+ at m/z 186 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde

The title compound can be synthesized via a Friedel-Crafts formylation reaction from 4-Chloro-3-methylanisole. The following protocol is adapted from established literature procedures.[5]

Protocol: Friedel-Crafts Formylation

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Materials:

-

4-Chloro-3-methylanisole

-

Titanium tetrachloride (TiCl₄)

-

1,1-Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Methylene chloride (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-3-methylanisole (1.0 eq) in anhydrous methylene chloride.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add titanium tetrachloride (2.0 eq) to the cooled solution, followed by the dropwise addition of 1,1-dichloromethyl methyl ether (1.2 eq). Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over a mixture of ice and water to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of methylene chloride.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which will be a mixture of isomers.

-

Purify the desired product, 3-Chloro-6-methoxy-2-methylbenzaldehyde, from the isomeric byproduct by column chromatography on silica gel, eluting with a mixture of methylene chloride and hexane.[5]

Application in Pharmaceutical Synthesis: Illustrative Protocols

The aldehyde functionality of 3-Chloro-6-methoxy-2-methylbenzaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of pharmaceutical scaffolds. Below are two detailed, illustrative protocols for its application in the synthesis of potential kinase inhibitor precursors.

Application 1: Reductive Amination for the Synthesis of Substituted Benzylamines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast number of approved drugs. This process involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Scientific Rationale: The resulting substituted benzylamine can be a key fragment in various kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor or a basic center for salt formation, improving the pharmacokinetic properties of the final compound.

Workflow:

Caption: Reductive amination workflow.

Protocol: Synthesis of N-((3-chloro-6-methoxy-2-methylphenyl)methyl)aniline (Illustrative)

Materials:

-

3-Chloro-6-methoxy-2-methylbenzaldehyde

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-Chloro-6-methoxy-2-methylbenzaldehyde (1.0 eq) in 1,2-dichloroethane, add aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired substituted benzylamine.

Application 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde reacts with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base to form an α,β-unsaturated product.

Scientific Rationale: The resulting electron-deficient alkene can act as a Michael acceptor, a key feature in many covalent inhibitors that form an irreversible bond with a nucleophilic residue (like cysteine) in the target protein. This strategy is increasingly used to develop highly potent and selective kinase inhibitors.

Workflow:

Caption: Knoevenagel condensation workflow.

Protocol: Synthesis of 2-((3-chloro-6-methoxy-2-methylphenyl)methylene)malononitrile (Illustrative)

Materials:

-

3-Chloro-6-methoxy-2-methylbenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol (EtOH)

Procedure:

-

In a round-bottom flask, dissolve 3-Chloro-6-methoxy-2-methylbenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure α,β-unsaturated product.

Safety and Handling

3-Chloro-6-methoxy-2-methylbenzaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. It may cause skin, eye, and respiratory irritation. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

3-Chloro-6-methoxy-2-methylbenzaldehyde is a valuable and versatile intermediate for pharmaceutical research and development. Its unique substitution pattern provides a platform for generating a wide array of complex molecules. The protocols outlined in this application note for reductive amination and Knoevenagel condensation serve as a practical guide for researchers to leverage the synthetic potential of this compound in the discovery of novel therapeutic agents, particularly in the field of kinase inhibitors. The strategic use of this intermediate can significantly contribute to the development of next-generation targeted therapies.

References

-

PrepChem. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Available at: [Link]

-

PubChem. 2-Chloro-6-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Ishihara, Y. et al. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available at: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable; the reference is to a concept discussed in a webinar).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Chloro-6-hydroxy-2-methoxybenzaldehyde | Benchchem [benchchem.com]

- 3. Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-methoxybenzaldehyde | C8H7ClO2 | CID 10964971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde

Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer detailed protocols to ensure reproducible success.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde.

Q1: What is the most common and industrially scalable method for synthesizing 3-Chloro-6-methoxy-2-methylbenzaldehyde?

A1: The most prevalent method is the formylation of a suitable precursor, 4-Chloro-3-methylanisole (also known as 2-chloro-5-methoxytoluene). The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich aromatic ring.[3][4] An alternative, though less common for this specific substrate, is the Rieche formylation, which uses a Lewis acid like titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether.[5]

Q2: What is the mechanism of the Vilsmeier-Haack reaction in this context?

A2: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[6] In the second stage, the electron-rich 4-chloro-3-methylanisole acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous workup yield the final aldehyde product.[3][6] The regioselectivity is dictated by the electronic and steric effects of the substituents on the aromatic ring.

Q3: What are the primary safety considerations for this synthesis?

A3: Both the Vilsmeier-Haack and Rieche formylation reagents are hazardous and require careful handling in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It is also a lachrymator.

-

Titanium tetrachloride (TiCl₄): A strong Lewis acid that is highly corrosive and reacts vigorously with moisture in the air, releasing HCl gas.[5]

-

Dichloromethyl methyl ether: A regulated potential carcinogen.

-

Solvents: Dichloromethane (DCM) is a common solvent and a suspected carcinogen. All operations should be conducted with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Q4: How do the existing substituents on the starting material direct the position of formylation?

A4: The regiochemical outcome is a result of the combined directing effects of the methoxy (-OCH₃), chloro (-Cl), and methyl (-CH₃) groups.

-

The methoxy group is a powerful ortho-, para-directing activator due to its strong electron-donating resonance effect.

-

The methyl group is a weaker ortho-, para-directing activator.

-

The chloro group is an ortho-, para-director but is deactivating overall due to its inductive electron-withdrawing effect.

In 4-Chloro-3-methylanisole, the position ortho to the strongly activating methoxy group (C6) is the most nucleophilic and sterically accessible, leading to the desired 3-Chloro-6-methoxy-2-methylbenzaldehyde product. However, formylation at other positions can occur, leading to isomeric impurities.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section provides solutions to specific problems you may encounter during the synthesis.